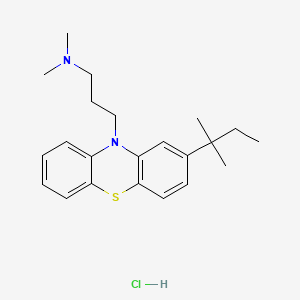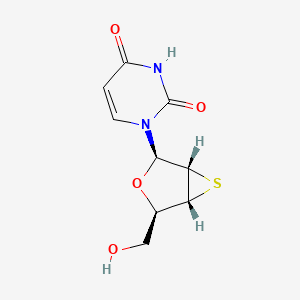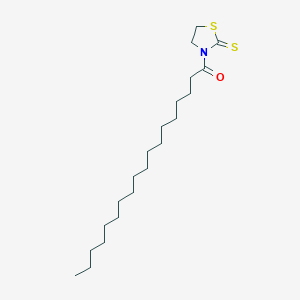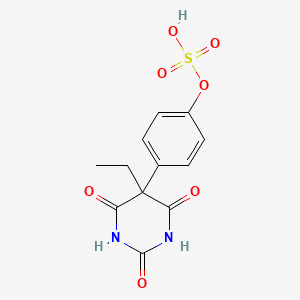
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane is a chemical compound with the molecular formula C12H26O6 It is a member of the polyether family, characterized by multiple ether groups within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane typically involves the reaction of ethylene glycol derivatives with ethyl iodide under basic conditions. The reaction proceeds through a series of nucleophilic substitution reactions, where the ethylene glycol derivatives act as nucleophiles, attacking the ethyl iodide to form the desired polyether compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as potassium hydroxide, can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with various functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: Investigated for its potential as a drug delivery vehicle, owing to its ability to form complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane involves its interaction with molecular targets through its ether groups. These interactions can affect the stability and solubility of other compounds, making it useful in various applications. The polyether structure allows it to form complexes with metal ions and organic molecules, influencing their reactivity and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11,14,17-Hexaoxaoctadecane: Another polyether with similar properties but different substitution patterns.
Dimethoxymethane: A simpler ether with fewer ether groups, used in similar applications but with different reactivity.
Uniqueness
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane is unique due to its specific arrangement of ether groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various molecules makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
65566-89-4 |
|---|---|
Molekularformel |
C16H34O8 |
Molekulargewicht |
354.44 g/mol |
IUPAC-Name |
1,2-bis[2-(diethoxymethoxy)ethoxy]ethane |
InChI |
InChI=1S/C16H34O8/c1-5-19-15(20-6-2)23-13-11-17-9-10-18-12-14-24-16(21-7-3)22-8-4/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
DVDMXTODYPVCNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)OCCOCCOCCOC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)


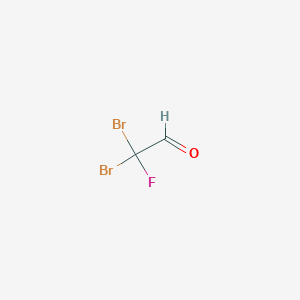
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)
